molecular formula C2H4BrF2N B1608131 2-Bromo-2,2-difluoroethylamine CAS No. 7096-39-1

2-Bromo-2,2-difluoroethylamine

Cat. No.: B1608131
CAS No.: 7096-39-1
M. Wt: 159.96 g/mol
InChI Key: INKAHVFOZPBNHQ-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoroethylamine is an organic compound with the molecular formula C₂H₅BrF₂N It is a halogenated amine, characterized by the presence of bromine and fluorine atoms attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoroethylamine typically involves the reaction of ethyl bromodifluoroacetate with ammonia gas. The process begins by dissolving ethyl bromodifluoroacetate in an ether solvent. Ammonia gas is then introduced into the solution until the reaction is complete. The solvent is subsequently evaporated to yield the desired product as a solid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoroethylamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and resulting in different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted ethylamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-2,2-difluoroethylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoroethylamine involves its interaction with molecular targets and pathways within biological systems. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the activity of enzymes and other proteins. The specific pathways and targets involved depend on the context of its application, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-2,2-difluoroethylamine include:

  • 2-Bromo-2,2-difluoroethanol
  • 2-Bromo-2,2-difluoroethanamine hydrochloride
  • 2-Amino-1-bromo-1,1-difluoroethane hydrochloride

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These properties include increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for the formation of various derivatives, making it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-bromo-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF2N/c3-2(4,5)1-6/h1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAHVFOZPBNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382000
Record name 2-Bromo-2,2-difluoroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7096-39-1
Record name 2-Bromo-2,2-difluoroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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